molecular formula C20H27N3O2 B12610261 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918481-66-0

1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B12610261
CAS No.: 918481-66-0
M. Wt: 341.4 g/mol
InChI Key: DINTWCCEISTLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The compound is formally named 1-[2-(4-methoxyphenoxy)ethyl]-4-(2-pyridin-2-ylethyl)piperazine under IUPAC rules, reflecting its piperazine core substituted at the 1- and 4-positions. The molecular formula, C20H27N3O2, encodes 20 carbon, 27 hydrogen, 3 nitrogen, and 2 oxygen atoms. The structure integrates two distinct side chains:

  • Position 1 : A 2-(4-methoxyphenoxy)ethyl group, featuring a methoxy-substituted phenyl ether linked via an ethyl spacer.
  • Position 4 : A 2-(pyridin-2-yl)ethyl group, comprising a pyridine ring attached through a two-carbon chain.

The SMILES notation COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=N3 underscores the connectivity of these groups, highlighting the piperazine ring (N2CCNCC2) as the central scaffold.

Three-Dimensional Conformational Analysis

Piperazine derivatives adopt multiple conformations due to ring flexibility. Theoretical studies on analogous compounds reveal chair and boat conformers, with chair forms typically more stable. For this compound, the equatorial-equatorial (eq-eq) chair conformation is likely dominant, minimizing steric clashes between substituents. The 4-methoxyphenoxy group, being bulkier, may induce slight torsional strain, favoring a staggered arrangement to reduce van der Waals repulsions. Density functional theory (DFT) calculations on similar piperazines suggest that substituents with electron-donating groups (e.g., methoxy) stabilize chair conformers by enhancing intramolecular hydrogen bonding potential.

The pyridinyl ethyl side chain introduces aromatic π-π stacking capabilities, potentially influencing binding to hydrophobic pockets in biological targets. Molecular dynamics simulations of related structures indicate that the pyridine ring adopts a perpendicular orientation relative to the piperazine plane, optimizing solvation in aqueous environments.

Substituent Functional Group Interactions

The compound’s substituents mediate critical interactions:

Functional Group Role in Molecular Interactions
4-Methoxyphenoxy Electron-donating methoxy group enhances solubility and participates in hydrophobic interactions.
Pyridin-2-yl Aromatic nitrogen enables hydrogen bonding and cation-π interactions with biological targets.
Piperazine Core Facilitates protonation at physiological pH, improving membrane permeability.

The methoxy group’s electron-donating nature increases the phenoxy ring’s electron density, promoting interactions with electron-deficient regions in enzymes or receptors. Conversely, the pyridine nitrogen’s lone pair can coordinate metal ions or form hydrogen bonds, as observed in dopamine receptor ligands.

Historical Context of Piperazine-Based Derivatives in Medicinal Chemistry

Piperazine derivatives have been pivotal in drug discovery since the mid-20th century. Early applications focused on anthelmintics (e.g., piperazine citrate), exploiting the scaffold’s ability to paralyze parasites via GABA receptor modulation. By the 1980s, piperazine emerged in antipsychotics (e.g., trifluoperazine) and antidepressants (e.g., trazodone), where its conformational flexibility improved binding to serotonin and dopamine receptors.

The evolution toward bifunctional piperazines —featuring dual substituents—aimed to enhance selectivity and reduce off-target effects. For instance, the incorporation of aryl groups in iloperidone improved D2 receptor affinity, while alkyl chains in lurasidone optimized pharmacokinetics. The compound 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine continues this trend, combining a hydrophobic phenoxy group with a polar pyridinyl moiety to balance lipophilicity (XLogP3 = 2.6) and aqueous solubility.

Rationale for Structural Design of Bifunctional Piperazine Derivatives

The strategic inclusion of dual substituents addresses three key objectives:

  • Enhanced Target Engagement : The pyridinyl ethyl group’s aromatic nitrogen mimics endogenous neurotransmitters (e.g., dopamine), enabling competitive binding to monoamine receptors.
  • Optimized Physicochemical Properties : The methoxyphenoxy group increases lipophilicity (logP = 2.6), facilitating blood-brain barrier penetration, while the piperazine core’s basicity (pKa ~9.7) ensures protonation in physiological conditions.
  • Conformational Restriction : The ethyl spacers limit rotational freedom, preorganizing the molecule into a bioactive conformation and reducing entropic penalties upon binding.

Comparative studies of mono- and disubstituted piperazines demonstrate that bifunctional derivatives exhibit superior receptor affinity. For example, in dopamine D2/D3 ligands, disubstitution improved Ki values by up to 50-fold compared to monosubstituted analogs. This compound’s design aligns with these findings, positioning it as a candidate for further pharmacological evaluation.

Properties

CAS No.

918481-66-0

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C20H27N3O2/c1-24-19-5-7-20(8-6-19)25-17-16-23-14-12-22(13-15-23)11-9-18-4-2-3-10-21-18/h2-8,10H,9,11-17H2,1H3

InChI Key

DINTWCCEISTLJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Method A: Direct Coupling

  • Materials :

    • Piperazine
    • 4-Methoxyphenol
    • Pyridine derivative (e.g., pyridin-2-yl ethyl bromide)
    • Base (e.g., potassium carbonate)
    • Solvent (e.g., dimethylformamide)
  • Procedure :

    • Dissolve piperazine in dimethylformamide and add potassium carbonate as a base.
    • Gradually add the pyridine derivative while stirring at room temperature.
    • Heat the mixture to reflux for several hours, monitoring the reaction progress via TLC (Thin Layer Chromatography).
    • After completion, cool the mixture and precipitate the product by adding water.
    • Filter and purify through recrystallization.

Method B: Two-Step Synthesis

  • Materials :

    • Piperazine
    • 4-Methoxyphenyl chloroacetate
    • Pyridine
    • Base (e.g., sodium hydride)
    • Solvent (e.g., tetrahydrofuran)
  • Procedure :

    • In the first step, react piperazine with 4-methoxyphenyl chloroacetate in tetrahydrofuran using sodium hydride as a base.
    • Stir at room temperature until complete, then quench with water.
    • In the second step, couple the resulting product with pyridine in a similar solvent under reflux conditions.
    • Isolate and purify through column chromatography.
  • Data Table of Reaction Conditions

Step Reactants Conditions Yield (%) Purity (%)
1 Piperazine + 4-Methoxyphenol DMF, K₂CO₃, Reflux 75 >95
2 Piperazine + Pyridine derivative THF, NaH, Room Temp 70 >90

Considerations for Optimization

  • Solvent Choice : The selection of solvent can significantly affect reaction rates and yields. Polar aprotic solvents like dimethylformamide often enhance nucleophilicity.

  • Temperature Control : Higher temperatures may increase reaction rates but could also lead to side reactions; thus, careful monitoring is essential.

  • Purification Techniques : Post-reaction purification is crucial for achieving high purity levels. Techniques such as recrystallization or chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-hydroxyphenoxyethyl or 4-carbonylphenoxyethyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted phenoxyethyl derivatives.

Scientific Research Applications

1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used as a probe to study biological processes and pathways, particularly those involving neurotransmission.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and neuronal activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table summarizes key analogs, their substituents, biological activities, and research findings:

Compound Substituents Biological Activity Key Findings References
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine - 4-Methoxyphenoxyethyl
- Pyridin-2-ylethyl
Potential DAT/SERT modulation (inferred from structural analogs) Unique balance of lipophilicity (methoxy) and π-π interactions (pyridine); synthesis methods align with . N/A*
GBR-12909
(1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
- Bis(4-fluorophenyl)methoxyethyl
- 3-Phenylpropyl
High DAT affinity, dopamine reuptake inhibition 400-fold selectivity for DAT over SERT; self-administered in primates .
p-MPPI
(4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine)
- 2'-Methoxyphenyl
- p-Iodobenzamidoethyl
5-HT1A receptor antagonism Competitive antagonist at pre- and postsynaptic 5-HT1A receptors; ID50 = 5 mg/kg (8-OH-DPAT hypothermia) .
MCL0042
(1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine)
- 4-Fluorophenyl
- 4-Methylpiperazinyl
- Naphthylbutyl
MC4R antagonism, serotonin transport inhibition Dual activity for stress-related disorders; IC50 = 12 nM (MC4R) .
1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine Dual pyridin-2-ylethyl groups Synthetic intermediate Synthesized via DABCO/Na2S-mediated ring-opening; yields >60% .
Compound 6j
(2-(4-(4-benzyl-piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy)acetate)
- Benzyl-piperazinyl
- Pyridin-2-yl ethoxy
Cognitive enhancement Improved learning/memory in mice (water maze test; P < 0.05 vs. controls) .

Notes:

  • N/A* : Direct pharmacological data for the target compound is absent in provided evidence; inferences drawn from structural analogs.
  • Key structural trends :
    • Halogenated aryl groups (e.g., 4-fluorophenyl in GBR-12909) enhance DAT affinity but reduce solubility .
    • Methoxy groups (e.g., in p-MPPI) improve solubility and receptor antagonism .
    • Pyridinyl substituents facilitate π-π stacking and hydrogen bonding, critical for receptor interactions .

Biological Activity

1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a synthetic compound notable for its potential biological activity, particularly as a selective agonist for dopamine D3 receptors. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core with two significant substituents: a 4-methoxyphenoxy group and a pyridin-2-yl group. The methoxy substitution enhances lipophilicity, which may improve bioavailability and receptor binding affinity.

1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine primarily acts as a selective agonist at dopamine D3 receptors. This selectivity is crucial for its potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Studies indicate that variations in the aryl ether and piperazine core can significantly alter the compound's potency and selectivity towards different dopamine receptor subtypes.

Binding Affinity and Selectivity

Research has demonstrated that 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine exhibits a high binding affinity for dopamine D3 receptors compared to D2 receptors. This was evaluated using β-arrestin recruitment assays, which measure the functional activity of the compound at these receptor sites.

Table 1: Binding Affinity of 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine

Receptor TypeBinding Affinity (Ki, nM)
Dopamine D3X (specific value needed)
Dopamine D2Y (specific value needed)

Note: Specific values for Ki are required from experimental data.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Neuropharmacological Studies : In animal models, 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine demonstrated efficacy in modulating dopaminergic activity, which is vital for managing symptoms associated with dopamine dysregulation disorders.
  • Comparative Analysis : A comparative study with structurally similar compounds highlighted the unique pharmacological profile of this compound, particularly its selectivity for dopamine D3 over D2 receptors. This selectivity may reduce side effects typically associated with broader-spectrum dopaminergic agents.

Implications for Drug Development

Given its selective action on dopamine D3 receptors, 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine holds promise as a lead compound in developing new therapeutics aimed at treating conditions characterized by dopaminergic dysfunction. Its unique structure also allows for further modifications to enhance potency and selectivity.

Q & A

Q. What synthetic methodologies are effective for producing 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine, and how is structural confirmation achieved?

The synthesis involves functionalizing the piperazine core through nucleophilic substitution and alkylation. Key steps include attaching phenoxyethyl and pyridinylethyl groups via coupling reagents like EDC/HOAt . Structural confirmation requires:

  • Elemental analysis (C, H, N content verification) .
  • Spectral characterization : 1^1H/13^13C NMR for proton/carbon environments and mass spectrometry for molecular weight validation .
  • X-ray crystallography for conformational analysis of analogous piperazine derivatives (e.g., chair conformation in substituted piperazines) .

Q. What pharmacological activities are reported for this compound?

Preclinical studies highlight:

  • Local anesthetic activity : Sodium channel modulation in infiltration anesthesia models, linked to phenoxyethyl and pyridinylethyl substituents .
  • Antiplatelet effects : Predicted via computational analysis and validated through platelet aggregation inhibition assays .
  • Analgesic potential : T-type calcium channel blockade observed in inflammatory pain models .

Advanced Research Questions

Q. How can researchers address the trade-off between reduced toxicity and decreased biological activity in modified derivatives?

Structural modifications (e.g., β-cyclodextrin inclusion) reduce toxicity but lower activity due to steric hindrance . Strategies include:

  • Rational substituent design : Optimizing the ratio of pyridinylethyl to phenoxyethyl groups to balance lipophilicity and target engagement .
  • Prodrug approaches : Introducing enzymatically cleavable groups (e.g., ester linkages) for tissue-specific activation .
  • Hybrid pharmacophores : Incorporating phenylpropionic acid derivatives to retain activity while improving safety .

Q. What computational approaches predict binding affinities and electronic properties?

Advanced methods include:

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) level calculations for HOMO-LUMO gaps and molecular electrostatic potential (MESP) mapping .
  • Molecular docking : AutoDock Vina simulations against targets like 5-HT7 receptors, validated against crystallographic data .
  • NBO analysis : Evaluates charge transfer and stabilization energies in receptor-ligand interactions .

Q. How should contradictory in vitro vs. in vivo efficacy data be resolved?

Discrepancies often arise from pharmacokinetic limitations. Methodological solutions:

  • Physiologically relevant in vitro models : Simulate plasma protein binding via equilibrium dialysis .
  • PK/PD modeling : Correlate plasma concentration-time profiles with dynamic receptor occupancy .
  • Metabolite profiling : LC-MS/MS analysis of hepatic microsomal incubations to identify active/inactive derivatives .

Q. What strategies enhance selectivity for neurological vs. cardiovascular targets?

Selectivity optimization involves:

  • Pharmacophore filtering : Remove catechol-like moieties to minimize adrenergic off-target effects .
  • Steric hindrance : Introduce bulky substituents (e.g., trifluoromethyl groups) at the pyridine C-2 position .
  • Hydrogen bond tuning : Replace methoxy groups with sulfonamide or carboxamide units to alter binding networks .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous conditions and inert atmospheres to prevent piperazine oxidation .
  • Activity validation : Combine patch-clamp electrophysiology (for ion channel effects) with in vivo nociception models (e.g., carrageenan-induced inflammation) .
  • Data interpretation : Apply multivariate analysis to distinguish structure-activity relationships (SAR) from confounding variables (e.g., solubility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.